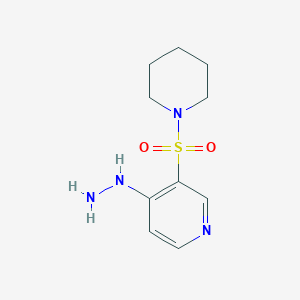

4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine

Description

Properties

Molecular Formula |

C10H16N4O2S |

|---|---|

Molecular Weight |

256.33 g/mol |

IUPAC Name |

(3-piperidin-1-ylsulfonylpyridin-4-yl)hydrazine |

InChI |

InChI=1S/C10H16N4O2S/c11-13-9-4-5-12-8-10(9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,11H2,(H,12,13) |

InChI Key |

UAMCZXHIDOXRQY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloropyridine, which undergoes a nucleophilic substitution reaction with piperidine to form 3-(piperidin-1-yl)pyridine.

Sulfonylation: The intermediate 3-(piperidin-1-yl)pyridine is then sulfonylated using a sulfonyl chloride reagent, such as methanesulfonyl chloride, to yield 3-(piperidin-1-ylsulfonyl)pyridine.

Hydrazination: Finally, the sulfonylated intermediate is treated with hydrazine hydrate to introduce the hydrazinyl group at the 4-position, resulting in the formation of this compound.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Condensation Reactions

The hydrazine group (-NH-NH₂) undergoes condensation with carbonyl-containing compounds (ketones, aldehydes) to form hydrazones or pyrazole derivatives. For example:

-

Reaction with aromatic aldehydes : Forms Schiff bases via nucleophilic attack on the carbonyl carbon, yielding hydrazone derivatives (Table 1).

-

Reaction with β-ketoesters : Produces pyrazole rings through cyclocondensation, leveraging the hydrazine group’s ability to act as a 1,2-diamine synthon .

Table 1: Condensation Reactions with Carbonyl Compounds

| Substrate | Product Class | Key Conditions | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Hydrazone | EtOH, 80°C, 4 h | 85–90 |

| Ethyl acetoacetate | Pyrazole derivative | KOH, reflux, 6 h | 78–82 |

Cyclization Reactions

The hydrazinyl group participates in heterocycle formation:

-

Triazole synthesis : Reacts with CS₂ or CDI (1,1'-carbonyldiimidazole) to form triazolo[4,3-a]pyridines under reflux conditions (Scheme 1) .

-

Pyrazolo-pyridines : Cyclizes with α,β-unsaturated carbonyl compounds via Gould–Jacobs-type reactions, forming fused bicyclic systems .

Scheme 1 :

text4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine + CS₂ → [1,2,4]Triazolo[4,3-a]pyridine-3-thione

Conditions: Dioxane, reflux, 8 h (Yield: 72–88%) .

Nucleophilic Substitution

The sulfonyl-piperidine group exhibits moderate electrophilicity:

-

Piperidine ring modification : Reacts with alkyl/aryl halides via SN2 mechanisms to form quaternary ammonium derivatives (e.g., N-benzylation) .

-

Sulfonamide reactivity : Participates in cross-coupling reactions (e.g., Suzuki–Miyaura) when functionalized with halogen substituents .

Sulfonamide-Specific Reactions

The piperidin-1-ylsulfonyl group enables sulfonylation and SNAr (nucleophilic aromatic substitution):

-

Sulfonic acid formation : Hydrolysis under acidic conditions generates sulfonic acids, observed in reactions with electron-poor pyridines .

-

Amination : Reacts with primary/secondary amines under thermal conditions (140°C, NMP) to form sulfonamide derivatives (Table 2) .

Table 2: Sulfonamide Functionalization

| Amine | Product | Conditions | Yield (%) |

|---|---|---|---|

| Morpholine | N-Morpholinylsulfonamide | NMP, 140°C, 12 h | 65–70 |

| Aniline | N-Phenylsulfonamide | i-Pr₂NEt, 140°C, 8 h | 55–60 |

Biological Activity Modulation

Reactions targeting the hydrazine/sulfonamide groups enhance bioactivity:

Scientific Research Applications

Antibacterial Properties

Research indicates that 4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine exhibits notable antibacterial activity, particularly against pathogens such as Pseudomonas aeruginosa. Instead of directly inhibiting bacterial growth, the compound disrupts virulence factor production, which suggests a mechanism that targets pathogenicity rather than outright lethality. This characteristic positions it as a potential candidate for developing treatments against infections caused by resistant bacterial strains.

Case Study: Virulence Modulation

In studies involving Drosophila melanogaster, a derivative of this compound (referred to as 4a) demonstrated the ability to protect the organism from acute infections caused by Pseudomonas aeruginosa. The compound did not inhibit bacterial growth in vitro but significantly reduced the secretion of toxins such as pyocyanin and hydrogen cyanide, while enhancing the production of iron-chelating compounds like pyoverdine and pyochelin. This highlights its role in iron metabolism modulation within bacterial systems .

Potential in Tuberculosis Treatment

Given the structural similarities to other compounds known for anti-tubercular properties, this compound may also have applications in treating tuberculosis. Compounds with similar functionalities have shown efficacy against Mycobacterium tuberculosis, indicating that this compound could be explored further in this context.

Iron-Chelating Activity

The compound's ability to chelate iron has been identified as a significant aspect of its mechanism of action. By binding iron, it can reduce the availability of this essential nutrient for bacteria, thereby inhibiting their growth and virulence. This property not only enhances its antibacterial efficacy but also opens avenues for research into its use as an iron-chelating agent in various therapeutic contexts .

Structural Analogues and Their Applications

Several structurally similar compounds have been studied for their biological activities, showcasing the versatility of pyridine-based structures in medicinal chemistry. A comparative analysis is provided below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Hydrazinyl-N-(4-methoxyphenyl)pyridine-5-sulfonamide | Contains a methoxy group; similar hydrazine structure | Antimicrobial properties against various pathogens |

| Pyridine-3-N-sulfonylpiperidine | Lacks the hydrazine group; focuses on sulfonamide | Exhibits protective effects against bacterial infections |

| N-(3,5-dimethylphenyl)-2-hydrazinylpyridine-3-sulfonamide | Incorporates dimethyl substitution; enhances solubility | Demonstrated anti-tubercular activity |

These analogues indicate the potential for further modifications to enhance efficacy or reduce toxicity in drug development.

Future Research Directions

The promising biological activities of this compound suggest several avenues for future research:

- Mechanistic Studies : Further exploration of its mechanisms of action, particularly in relation to virulence factor modulation.

- In Vivo Efficacy : Testing the compound’s efficacy in animal models for infections caused by resistant strains.

- Structure-Activity Relationship (SAR) : Investigating how structural modifications impact biological activity could lead to more effective derivatives.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The piperidin-1-ylsulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural and Functional Insights

- Substituent Position : Hydrazinyl at position 4 (vs. 2) may enhance hydrogen bonding with biological targets due to spatial orientation.

- Sulfonamide Group : Piperidinylsulfonyl contributes to solubility and pharmacokinetics; replacing it with pyrrolidinyl (as in 11f) alters steric and electronic profiles .

- Core Heterocycle: Pyridine vs. indolinone or triazolo-pyridine influences planarity and aromatic stacking, critical for target engagement .

Biological Activity

4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine is a synthetic compound notable for its unique structural features, which include a hydrazine functional group and a piperidine sulfonamide moiety attached to a pyridine ring. Its molecular formula is C₁₀H₁₆N₄O₂S, and it has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an antibacterial agent.

Antibacterial Properties

Research indicates that this compound exhibits potent antibacterial activity, particularly against Pseudomonas aeruginosa. This compound does not inhibit bacterial growth directly but rather disrupts the pathogenicity of bacteria by inhibiting the production of virulence factors. This mechanism suggests that it may be effective in treating infections caused by antibiotic-resistant strains, as it modulates bacterial virulence without exerting lethal effects on bacterial cells.

Iron-Chelating Activity

The compound has also been identified as an iron-chelating agent. Studies show that it can upregulate genes involved in iron acquisition while downregulating those responsible for toxin production in bacteria. This dual action highlights its potential role in modulating bacterial responses to iron availability, which is crucial for bacterial survival and virulence .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals varying degrees of biological activity. The following table summarizes key features and activities of related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Hydrazinyl-N-(4-methoxyphenyl)pyridine-5-sulfonamide | Contains a methoxy group; similar hydrazine structure | Antimicrobial properties against various pathogens |

| Pyridine-3-N-sulfonylpiperidine | Lacks the hydrazine group; focuses on sulfonamide | Exhibits protective effects against bacterial infections |

| N-(3,5-dimethylphenyl)-2-hydrazinylpyridine-3-sulfonamide | Incorporates dimethyl substitution; enhances solubility | Demonstrated anti-tubercular activity |

This table illustrates the versatility of pyridine-based structures in medicinal chemistry and their potential therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Drosophila melanogaster Model : In vivo assays using Drosophila melanogaster demonstrated that derivatives like this compound can protect against infections caused by Pseudomonas aeruginosa. The compound effectively inhibited the production of secreted toxins while enhancing the synthesis of iron-chelating compounds like pyoverdine, indicating its role in iron deprivation strategies against pathogens .

- Mechanistic Studies : Interaction studies have shown that this compound affects gene expression related to iron metabolism and virulence factor production in bacteria. By modulating these pathways, it presents a novel approach to managing bacterial infections without relying solely on traditional antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Hydrazinyl-3-(piperidin-1-ylsulfonyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a chlorinated precursor (e.g., 2-chloro-3-(piperidin-1-ylsulfonyl)pyridine) with hydrazine. Key parameters include reaction time, temperature, and solvent choice. For instance, using ethanol as a solvent at reflux (78–80°C) for 12 hours yielded 86% purity, as confirmed by (δ 4.59 ppm for NH) and elemental analysis . Optimization may involve adjusting molar ratios or using catalysts like Pd/C for enhanced efficiency.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- : Identifies hydrazinyl protons (δ 4.59 ppm) and aromatic protons (δ 6.72–8.80 ppm) .

- Elemental Analysis : Validates C, H, N, and S content (e.g., Found: C 47.02%, N 21.79% vs. Calculated: C 46.86%, N 21.86%) .

- Mass Spectrometry : Confirms molecular weight (CHNOS, MW 256.3).

Q. What are the primary applications of sulfonamide-containing pyridine derivatives in drug discovery?

- Methodological Answer : These derivatives are explored as antimalarial, anticancer, or antimicrobial agents due to sulfonamide’s role in enzyme inhibition (e.g., carbonic anhydrase). For example, triazolopyridine sulfonamides showed IC values <1 µM against Plasmodium falciparum . Structural analogs with piperidine substituents may enhance pharmacokinetic properties like solubility and target binding .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for specific biological targets?

- Methodological Answer :

- Molecular Docking : Predict binding affinities to targets like Plasmodium dihydroorotate dehydrogenase (DHODH). Adjust the piperidine sulfonyl group to optimize hydrogen bonding and steric fit .

- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl or F at pyridine positions) with antimalarial activity. Validate predictions via in vitro assays .

Q. How to resolve discrepancies in reported biological activities of structurally similar sulfonamide-pyridine derivatives?

- Methodological Answer :

- Comparative SAR Analysis : Evaluate how minor structural changes (e.g., substituent position on pyridine) alter activity. For example, 2-hydrazinyl vs. 4-hydrazinyl isomers may show varying solubility and target engagement .

- Standardized Assays : Control variables like cell line selection (e.g., HepG2 vs. HEK293) and incubation time to reduce variability. Cross-reference with cytotoxicity data to exclude false positives .

Q. What experimental strategies can validate the mechanism of action of this compound in anticancer studies?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibition of kinases (e.g., EGFR) or proteases using fluorogenic substrates. Compare IC values with known inhibitors .

- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) and Western blot (caspase-3 cleavage) to confirm pro-apoptotic effects .

Safety and Handling Considerations

Q. What are the best practices for handling this compound in a research laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation/contact .

- Ventilation : Perform reactions in a fume hood to mitigate vapor exposure. Store in airtight containers at 2–8°C to prevent degradation .

Experimental Design and Data Analysis

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

- Methodological Answer :

- Derivative Library : Synthesize analogs with variations in the hydrazinyl group (e.g., methylhydrazine) or piperidine ring (e.g., morpholine substitution) .

- High-Throughput Screening (HTS) : Test all analogs against a panel of biological targets (e.g., malaria, cancer) using 96-well plates. Use Z-factor analysis to validate assay quality .

Q. What statistical approaches are recommended for analyzing contradictory data in pharmacological studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.